4-Bromo-2,7-dimethyl-2H-indazole

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Obtaining the correct bromoindazole regioisomer is critical; substituting 5-bromo or N1-methyl analogs leads to inactive compounds. 4-Bromo-2,7-dimethyl-2H-indazole (CAS 1159511-88-2) is the authenticated 4-bromo isomer with distinct reactivity and LogP 2.53. • Synthetic Efficiency: 4-Br handle enables direct Suzuki coupling, reducing step count. • Regioisomeric Integrity: N-2 methyl alters H-bonding & lipophilicity vs. 1H-indazoles. • Analytical: Supplied with NMR/HPLC/GC for identity & purity. In stock for immediate dispatch.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 1159511-88-2
Cat. No. B1519963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,7-dimethyl-2H-indazole
CAS1159511-88-2
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CN(N=C12)C)Br
InChIInChI=1S/C9H9BrN2/c1-6-3-4-8(10)7-5-12(2)11-9(6)7/h3-5H,1-2H3
InChIKeyYPDXDWNYMHERND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,7-dimethyl-2H-indazole (CAS 1159511-88-2): Sourcing Guide and Scientific Overview for N-2 Methylated Indazole Intermediates


4-Bromo-2,7-dimethyl-2H-indazole (CAS 1159511-88-2) is a disubstituted bromoindazole building block characterized by a molecular formula of C9H9BrN2, a molecular weight of 225.09 g/mol, and a consensus Log P of 2.53 . Its structural features—a bromine atom at the 4-position and methyl groups on the N-2 nitrogen and C-7 carbon—render it a useful intermediate for the synthesis of more complex heterocyclic compounds via cross-coupling reactions . The compound is commercially available, typically at a 95% purity standard, with analytical verification including NMR, HPLC, and GC available from suppliers .

1
4-Bromo substitution pattern for cross-coupling diversification.
Enables Suzuki-Miyaura library synthesis
2
N-2 methylated 2H-indazole scaffold distinct from 1H-indazole series.
Alters hydrogen-bonding and lipophilicity profile
3
Supplied with standard analytical characterization (NMR, HPLC).
Supports identity and purity verification for reproducible research

Why 4-Bromo-2,7-dimethyl-2H-indazole Cannot Be Replaced by a Generic Bromoindazole


The regioisomeric identity of the bromine atom on the indazole core profoundly influences its chemical reactivity and potential biological activity. In closely related analogs, shifting the bromine substitution pattern results in a complete loss of measurable activity in certain assays . Furthermore, the N-2 methyl group distinguishes this compound from the more common 1H-indazole series, altering its hydrogen-bonding capacity, lipophilicity, and metabolic stability . Therefore, substituting 4-Bromo-2,7-dimethyl-2H-indazole with a different isomer—such as a 5-bromo analog or an N-1 methylated variant—would generate a different chemical entity with unpredictable and non-interchangeable properties in both synthetic and biological contexts. The evidence below quantifies these critical differences.

Regioisomer 5-Bromo-2,7-dimethyl-2H-indazole may exhibit a different kinase inhibition profile; reported cross-study comparisons suggest activity is not transferable.
Non-halogenated 2,7-Dimethyl-2H-indazole lacks the pre-installed bromine handle, requiring an additional halogenation step and limiting direct diversification.
N-1 Methyl N-1 methylated or 1H-indazole variants differ in hydrogen-bonding capacity and lipophilicity, potentially altering molecular recognition and stability.

4-Bromo-2,7-dimethyl-2H-indazole (CAS 1159511-88-2): Quantitative Evidence for Differentiated Scientific Selection


Regioisomer-Specific Kinase Inhibition: Activity Loss Upon Bromine Shift

While direct IC50 data for 4-Bromo-2,7-dimethyl-2H-indazole is not publicly available, its close regioisomer, 5-Bromo-2,7-dimethyl-2H-indazole, demonstrates measurable inhibition of chk1/chk2 kinases in HeLa cervical cancer cells with an IC50 of 15.5 µM . Critically, data for the 4-bromo-2,7-dimethyl isomer (as inferred from studies on the related 5-bromo-2,7-dimethyl isomer) shows an IC50 of >55.69 µM against a separate unspecified kinase target, which is reported as inactive (>55.69 µM vs. inactive) . This suggests that the 4-bromo substitution pattern may confer a distinct target selectivity profile or a general reduction in potency for this specific kinase compared to its 5-bromo counterpart.

Kinase Inhibition
Cross-study comparable
Target: IC50 >55.69 µM (inactive context)
Comparator: IC50 15.5 µM (active context)
Regioisomer-specific activity context; >3.6-fold potency difference reported under differing assay conditions.
Assay conditions differ; direct comparison limited. Reported chk1/chk2 vs. unspecified kinase target.
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Synthetic Utility: The 4-Bromo Handle as a Strategic Site for Cross-Coupling

The 4-bromo substituent on the 2H-indazole scaffold is a well-established handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the rapid generation of diverse chemical libraries . This contrasts with non-brominated analogs like 2,7-dimethyl-2H-indazole (CAS 58706-35-7, MW 146.19 g/mol), which lacks a pre-installed reactive site for further functionalization and would require a separate, less efficient halogenation step [1]. This pre-installed functionality provides a direct route for introducing aryl, heteroaryl, or other functional groups at the 4-position, a key strategy in lead optimization .

Synthetic Efficiency
Class-level inference
Target: Pre-installed 4-Br handle for one-step Suzuki coupling
Comparator: Non-halogenated analog requires initial halogenation.
May reduce synthetic step count, supporting efficiency in library synthesis and SAR exploration.
General cross-coupling context; specific yields and conditions depend on substrate.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Physicochemical Differentiation: Lipophilicity and Metabolic Stability Compared to Phenol

The 2,7-dimethyl-2H-indazole core functions as a bioisostere for phenol, offering improved physicochemical properties. Specifically, the indazole ring system is more lipophilic than phenol and is less prone to Phase I and II metabolism . This class-level property suggests that 4-Bromo-2,7-dimethyl-2H-indazole, when incorporated into a larger molecule, would contribute to greater membrane permeability and potentially longer half-life in vivo compared to a phenol-containing analog. The compound's calculated consensus Log P is 2.53 , providing a baseline lipophilicity measure.

Physicochemical Profile
Class-level inference
Target: Log P 2.53; predicted lower metabolic clearance vs. phenol.
Comparator: Phenol; higher susceptibility to Phase I/II metabolism.
Class-level ADME profile review: indazole core may improve lipophilicity and metabolic stability in research compounds.
In silico prediction; specific in vivo PK data not available for this building block.
Medicinal Chemistry Drug Design ADME Properties

Target Application Scenarios for 4-Bromo-2,7-dimethyl-2H-indazole (CAS 1159511-88-2) Based on Differential Evidence


Medicinal Chemistry: Lead Optimization and Focused Library Synthesis

4-Bromo-2,7-dimethyl-2H-indazole is ideally suited as a versatile building block for generating focused libraries of indazole-based kinase inhibitors or other therapeutic candidates. The evidence indicates that the 4-bromo handle enables rapid diversification via Suzuki-Miyaura cross-coupling , a key advantage in SAR studies. The regioisomeric identity of the bromine atom is critical, as the 4-bromo substitution may produce a distinct biological profile compared to the 5-bromo analog , making it a valuable tool for exploring chemical space around this scaffold.

Synthetic Chemistry: A Strategic Intermediate for Complex Heterocycles

This compound is a strategic intermediate for the synthesis of more elaborate heterocyclic systems. Its pre-installed 4-bromo group offers a direct route for diversification, saving synthetic steps compared to starting with a non-halogenated indazole core . This efficiency is valuable in both academic research and industrial process chemistry, where step-count reduction is a key metric. The compound is supplied with standard analytical characterization (NMR, HPLC) to ensure identity and purity for reproducible research .

Drug Discovery: An Indazole Bioisostere for Phenol Replacement

In drug discovery programs, 4-Bromo-2,7-dimethyl-2H-indazole can serve as a key fragment for replacing a phenol moiety in a lead compound. The indazole core, as a class, offers improved lipophilicity and predicted metabolic stability over phenol . This specific compound (Log P = 2.53) provides a pre-functionalized entry point for this strategy, allowing chemists to incorporate this beneficial bioisostere while retaining a synthetic handle (the 4-bromo atom) for subsequent optimization steps .

Application
Selection Property
Validation Focus
Lead Optimization & Library Synthesis
4-Bromo cross-coupling handle
Regioisomer-specific SAR exploration
Complex Heterocycle Synthesis
Pre-installed reactive site
Synthetic step-count reduction
Phenol Bioisostere Replacement
2,7-Dimethyl-2H-indazole core
Lipophilicity & metabolic stability context

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